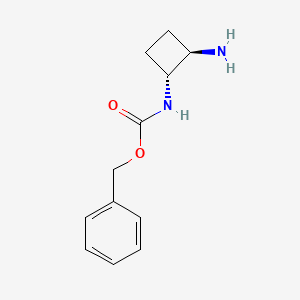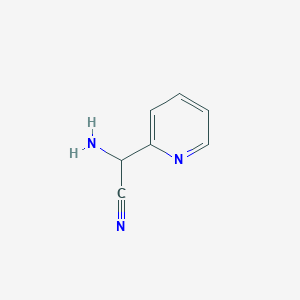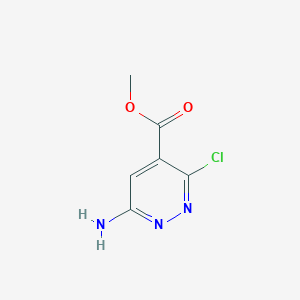
Methyl 6-amino-3-chloropyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 6-amino-3-chloropyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with methyl formate under specific conditions . Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of different catalysts and reaction conditions .
Chemical Reactions Analysis
Methyl 6-amino-3-chloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides to form substituted aryl- and heteroaryl pyridazines.
Common reagents used in these reactions include nickel catalysts, aromatic halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-amino-3-chloropyridazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-chloropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 6-amino-3-chloropyridazine-4-carboxylate can be compared with similar compounds such as:
Methyl 6-chloropyridazine-3-carboxylate: This compound is used as an intermediate in the research of anti-tumor and blood-lipid lowering agents.
3-Chloro-6-methylpyridazine: It undergoes similar chemical reactions and is used in the synthesis of kinase inhibitors with therapeutic potential.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 6-amino-3-chloropyridazine-4-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-4(8)9-10-5(3)7/h2H,1H3,(H2,8,9) |
InChI Key |
MQVFJLFTTMTWCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)
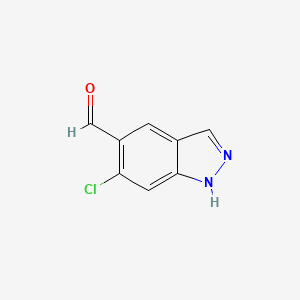

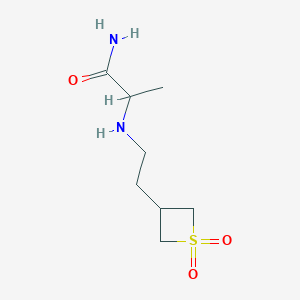
![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)
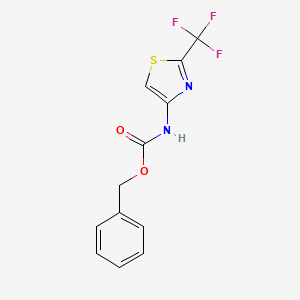
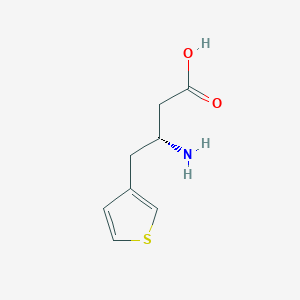
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)
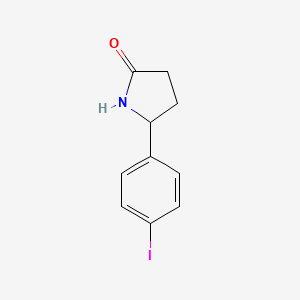
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
